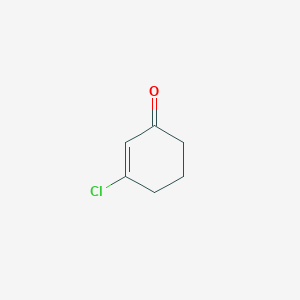
Tocofenoxate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tocofenoxate is a synthetic compound known for its potential therapeutic applications. It is primarily recognized for its nootropic effects, which means it is used to enhance cognitive functions such as memory, creativity, and motivation in healthy individuals. This compound is a derivative of dimethylaminoethanol (DMAE) and is often studied for its potential benefits in treating cognitive decline and other neurological conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tocofenoxate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and heating can optimize the reaction conditions, reducing the time and cost associated with batch processing. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Tocofenoxate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the phenoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted phenoxy compounds.
科学的研究の応用
Tocofenoxate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Studied for its potential to treat cognitive decline, Alzheimer’s disease, and other neurological disorders.
Industry: Utilized in the development of nootropic supplements and cognitive enhancers.
作用機序
The exact mechanism of action of Tocofenoxate is not fully understood, but it is believed to involve several molecular targets and pathways:
Cholinergic System: this compound may enhance the release of acetylcholine, a neurotransmitter involved in learning and memory.
Antioxidant Properties: It may reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
Neuroprotection: this compound may protect neurons from damage caused by toxins and other harmful agents.
類似化合物との比較
Tocofenoxate is often compared with other nootropic compounds such as:
Piracetam: Known for its cognitive-enhancing effects but with a different mechanism of action.
Aniracetam: Similar to Piracetam but with additional anxiolytic properties.
Oxiracetam: Another nootropic with stimulant effects and cognitive benefits.
Uniqueness: this compound is unique due to its dual action as a cognitive enhancer and neuroprotective agent. Its ability to modulate the cholinergic system and reduce oxidative stress sets it apart from other nootropics.
特性
CAS番号 |
61343-44-0 |
|---|---|
分子式 |
C37H55ClO4 |
分子量 |
599.3 g/mol |
IUPAC名 |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C37H55ClO4/c1-25(2)12-9-13-26(3)14-10-15-27(4)16-11-22-37(8)23-21-33-30(7)35(28(5)29(6)36(33)42-37)41-34(39)24-40-32-19-17-31(38)18-20-32/h17-20,25-27H,9-16,21-24H2,1-8H3 |
InChIキー |
BSKVVWMQRIUXTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)COC3=CC=C(C=C3)Cl)C |
正規SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)COC3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Allylbicyclo[2.2.1]heptane](/img/structure/B1617262.png)






![[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate](/img/structure/B1617270.png)




